molecular formula C20H34O B079337 Arachidonyl alcohol CAS No. 13487-46-2

Arachidonyl alcohol

Cat. No.: B079337
CAS No.: 13487-46-2
M. Wt: 290.5 g/mol
InChI Key: NYBCZSBDKXGAGM-DOFZRALJSA-N
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Description

Arachidonyl alcohol (C₂₀H₃₂O, IUPAC name: 5Z,8Z,11Z,14Z-eicosatetraen-1-ol) is a long-chain primary fatty alcohol characterized by a 20-carbon chain with four cis double bonds at positions 5, 8, 11, and 14 . It is structurally derived from arachidonic acid (AA), differing by the replacement of the carboxylic acid (-COOH) group with a hydroxyl (-OH) group. This compound is primarily utilized as a substrate for synthesizing ether lipids, which are critical components of cellular membranes and signaling molecules . Its physicochemical properties, such as hydrophobicity and membrane permeability, are influenced by its unsaturated structure, enabling interactions with lipid-binding proteins and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Arachidonyl alcohol can be synthesized through the chemical reduction of arachidonic acid. One common method involves the use of lithium aluminum hydride (LiAlH4) in dry diethyl ether as a reducing agent. This process reduces the carboxyl group of arachidonic acid to a hydroxyl group without altering the position or configuration of the double bonds .

Industrial Production Methods

While the laboratory-scale production of this compound is well-documented, scaling up this process for industrial applications poses challengesFor instance, a new strain of Acinetobacter species has been identified that can effectively convert arachidonic acid to this compound, accumulating the product inside the cells as a wax ester .

Chemical Reactions Analysis

Types of Reactions

Arachidonyl alcohol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes and carboxylic acids.

    Reduction: The compound can be further reduced to form saturated alcohols.

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Arachidonic acid and other carboxylic acids.

    Reduction: Saturated fatty alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Arachidonyl alcohol has a wide range of applications in scientific research:

Mechanism of Action

Arachidonyl alcohol exerts its effects through various molecular targets and pathways. It is involved in the metabolism of arachidonic acid, which is a precursor to several bioactive lipids, including prostaglandins, leukotrienes, and thromboxanes. These lipids play crucial roles in inflammation, immune response, and other physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Arachidonic Acid (AA) and Derivatives

Property Arachidonyl Alcohol Arachidonic Acid (AA) Anandamide (AEA) Methyl Arachidonyl Fluorophosphonate (MAFP)
Functional Group -OH -COOH -CONHCH₂CH₂OH -PO₃FCH₃
Biological Role Ether lipid synthesis Eicosanoid precursor Endocannabinoid receptor ligand Irreversible CB1 antagonist
Enzyme Inhibition Weak/no PKA inhibition Strong PKA inhibition No direct PKA effect Inhibits PLA2 and CB1 receptors
Receptor Interaction No CB1/CB2 affinity Precursor to AEA/prostaglandins Binds CB1/CB2 receptors Binds CB1 irreversibly
G-Protein Modulation Inhibits GTPγS binding Inhibits GTPγS binding Modulates Gαi/o via CB1 No data

Key Findings :

  • Functional Group Impact: The hydroxyl group in this compound renders it ineffective in pathways requiring the carboxylic acid group of AA, such as eicosanoid synthesis or prostaglandin-mediated gene expression .
  • G-Protein Modulation : Both this compound and AA inhibit GTPγS binding to Gzα, suggesting their unsaturated chains disrupt G-protein interactions. However, AA’s carboxylic acid group enhances this activity .
  • Receptor Selectivity: Unlike AA derivatives like anandamide or MAFP, this compound lacks affinity for cannabinoid receptors, highlighting the necessity of specific functional groups (e.g., amide in AEA, fluorophosphonate in MAFP) for receptor binding .

Other Unsaturated Fatty Alcohols and Acids

Compound Structure Biological Activity Key Difference from this compound
Oleic Acid (OA) 18:1 Δ9 Activates PKA at low concentrations Shorter chain, monounsaturated, carboxylic acid group
Linoleic Acid (LA) 18:2 Δ9,12 Weak PKA inhibition Shorter chain, diunsaturated
Arachidic Acid 20:0 (saturated) No GTPγS binding inhibition Fully saturated chain, no double bonds

Key Findings :

  • Chain Length and Unsaturation : this compound’s tetraunsaturated 20-carbon chain is critical for its inhibitory effects on GTPγS binding, as saturated analogs (e.g., arachidic acid) are inactive .
  • Enzyme Specificity : Unlike OA, which enhances PKA activity, this compound shows negligible effects on cAMP-dependent PKA, emphasizing the role of both chain structure and functional groups .

Biological Activity

Arachidonyl alcohol (AA), a fatty alcohol derived from arachidonic acid, has garnered attention in the field of pharmacology and neuroscience due to its interactions with the endocannabinoid system (ECS) and its potential implications in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neurotransmission, and implications for addiction and neuroprotection.

Chemical Structure and Properties

This compound is an unsaturated fatty alcohol with the following chemical structure:

  • Chemical Formula: C20H36O
  • Molecular Weight: 304.5 g/mol

This compound is structurally related to arachidonic acid, a key precursor for various signaling molecules, including endocannabinoids.

This compound interacts primarily with the cannabinoid receptors (CB1 and CB2), which are part of the ECS. The ECS plays a crucial role in modulating neurotransmission, pain perception, and various physiological processes.

Interaction with Cannabinoid Receptors

  • CB1 Receptor Activation: this compound acts as a partial agonist at the CB1 receptor, influencing neurotransmitter release and neuronal excitability. Studies have shown that it can induce rapid transient increases in intracellular calcium levels in neuronal cells through a CB1-dependent mechanism .
  • CB2 Receptor Modulation: While less studied, there is evidence suggesting that this compound may also interact with CB2 receptors, which are primarily involved in immune responses.

Neurotransmission

Research indicates that this compound modulates glutamatergic transmission. Ethanol exposure has been shown to alter the levels of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), which are crucial for synaptic plasticity . this compound may influence these pathways by affecting the synthesis or degradation of these endocannabinoids.

Alcohol Interaction

Studies have demonstrated that chronic alcohol exposure impacts the ECS by increasing AEA levels while decreasing 2-AG levels in various brain regions . This suggests that this compound may play a role in mediating some effects of alcohol on the brain, potentially influencing behaviors associated with addiction.

Study 1: Ethanol and Endocannabinoid Levels

A study conducted on male Wistar rats showed that chronic ethanol exposure resulted in significant alterations in endocannabinoid signaling. Specifically, it was observed that chronic exposure increased AEA content while withdrawal led to decreased levels . This fluctuation may be mediated by this compound's effects on cannabinoid receptor signaling.

Study 2: Behavioral Responses

Research involving FAAH (fatty acid amide hydrolase) knockout mice illustrated that elevated levels of AEA due to inhibited degradation resulted in increased alcohol self-administration behaviors . This underscores the importance of this compound and related compounds in addiction pathways.

Data Summary Table

Study Findings Implications
Pava et al. (2012)Chronic ethanol alters ECS components, affecting CB1 expressionSuggests role of this compound in addiction
Naassila et al. (2004)Mice lacking CB1 receptors show reduced ethanol self-administrationHighlights importance of ECS in alcohol behavior
Cravatt et al. (1996)FAAH inhibition leads to increased AEA levelsIndicates potential therapeutic targets

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing arachidonyl alcohol in laboratory settings?

this compound (C20H36O) is typically synthesized via esterification or reduction of arachidonic acid derivatives. A common approach involves catalytic hydrogenation of arachidonyl esters (e.g., methyl arachidonate) using palladium-based catalysts under controlled hydrogen pressure. Purity validation requires gas chromatography with flame ionization detection (GC-FID) or nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and absence of unsaturated byproducts .

Q. Which analytical techniques are recommended for structural characterization of this compound?

  • NMR Spectroscopy : Proton (¹H) and carbon-13 (¹³C) NMR are critical for identifying functional groups and carbon-chain conformation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (284.5 g/mol) and fragmentation patterns.
  • GC-FID : Quantifies purity and detects impurities in synthetic batches .

Q. How can researchers ensure accurate quantification of this compound in biological matrices?

Use dual analytical methods (e.g., GC-FID paired with enzymatic assays) to cross-validate results. Pre-analytical steps must include sample stabilization with antioxidants (e.g., BHT) to prevent oxidation and storage at -80°C to preserve integrity. Report results as the average of ≥2 replicates, rounded to two decimal places to minimize measurement bias .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity of this compound across studies?

Discrepancies may arise from differences in model systems (e.g., in vitro vs. in vivo) or lipid matrix interactions. To resolve this:

  • Control for confounding factors : Standardize lipid extraction protocols (e.g., Folch method) and account for interspecies variations in lipid metabolism.
  • Dose-response studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities in lipid bilayers .

Q. How does this compound modulate lipid signaling pathways, and what methodologies elucidate its mechanistic role?

this compound serves as a substrate for ether lipid biosynthesis, influencing prostaglandin and endocannabinoid pathways. Methodologies include:

  • Isotopic labeling : Track incorporation into phosphatidylethanolamine derivatives using ¹⁴C-labeled this compound.
  • Knockout models : CRISPR/Cas9-mediated deletion of AGPS (alkylglycerone phosphate synthase) to study ether lipid deficiency .

Q. What are the challenges in isolating this compound from complex biological samples, and how can they be mitigated?

Challenges include low endogenous concentrations and co-elution with structurally similar lipids. Solutions involve:

  • Solid-phase extraction (SPE) : Use C18 columns with methanol/chloroform gradients.
  • Derivatization : Convert to pentafluorobenzoyl esters for enhanced GC-MS sensitivity .

Q. Methodological Best Practices

Q. How should researchers design experiments to study the oxidation stability of this compound?

  • Accelerated stability testing : Expose samples to 40°C/75% RH and monitor degradation via thin-layer chromatography (TLC).
  • Antioxidant screening : Compare efficacy of α-tocopherol vs. ascorbyl palmitate in lipid matrices .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in cell cultures?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) in software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals and validate assumptions via Kolmogorov-Smirnov normality tests .

Q. Data Reporting and Validation

Q. How should conflicting data on this compound’s receptor interactions be resolved?

  • Competitive binding assays : Compare displacement of radiolabeled ligands (e.g., [³H]anandamide) in receptor-rich membranes.
  • Molecular docking simulations : Predict binding affinities using AutoDock Vina and validate with mutagenesis studies .

Q. What metadata are critical to include when publishing this compound research?

  • Pre-analytical details : Sampling time, storage conditions, and anticoagulants used.
  • Instrument parameters : GC oven temperature, MS ionization modes.
  • Uncertainty estimates : Report ±SD or confidence intervals for quantitative assays .

Q. Comparative Table: Analytical Methods for this compound

Method Sensitivity (LOD) Key Application Limitations
GC-FID0.1 µg/mLPurity assessmentLimited structural detail
NMR1.0 µg/mLStructural elucidationHigh sample requirement
HRMS0.01 µg/mLMolecular weight confirmationCost-intensive
LC-MS/MS0.05 µg/mLTrace quantification in biomatricesMatrix interference risks

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBCZSBDKXGAGM-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447409
Record name Arachidonyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13487-46-2
Record name Arachidonyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13487-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arachidonyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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